REACTION_SMILES
|
[CH3:28][OH:29].[F:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][c:10]([F:24])[c:11]1[CH2:12][N:13]1[C:14](=[O:15])[c:16]2[c:17]([cH:18][cH:19][cH:20][cH:21]2)[C:22]1=[O:23].[NH2:26][NH2:27].[OH2:25]>>[F:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][c:10]([F:24])[c:11]1[CH2:12][NH2:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
O=C1c2ccccc2C(=O)N1Cc1c(F)cc2ncccc2c1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1Cc1c(F)cc2ncccc2c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1c(F)cc2ncccc2c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |